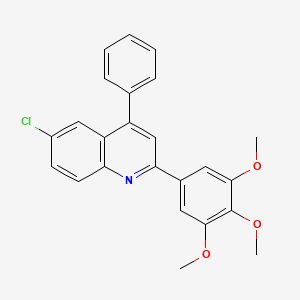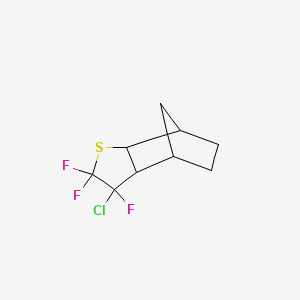
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- is a complex organic compound with the molecular formula C₉H₁₀ClF₃S . This compound is characterized by its unique structure, which includes a methanobenzo ring fused with a thiophene ring, and the presence of chlorine and fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo a series of halogenation and fluorination reactions. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability. The final product is then purified using methods like distillation or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
The common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance its reactivity and specificity towards certain biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro-
- 2,2,3-Trifluoro-3-chloro-5,8-methano-2,3,4,5,6,7,8,9-octahydrobenzothiophene
- 3-chloro-2,2,3-trifluorooctahydro-4,7-methano-1-benzothiophene
Uniqueness
The uniqueness of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- lies in its specific arrangement of atoms and the presence of multiple halogen atoms, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
102489-67-8 |
|---|---|
Molecular Formula |
C9H10ClF3S |
Molecular Weight |
242.69 g/mol |
IUPAC Name |
5-chloro-4,4,5-trifluoro-3-thiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H10ClF3S/c10-8(11)6-4-1-2-5(3-4)7(6)14-9(8,12)13/h4-7H,1-3H2 |
InChI Key |
RUXVSQHURRSDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2SC(C3(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

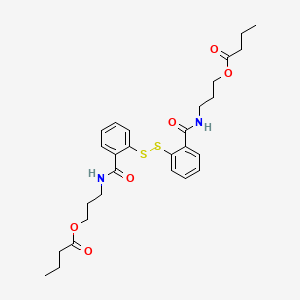
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

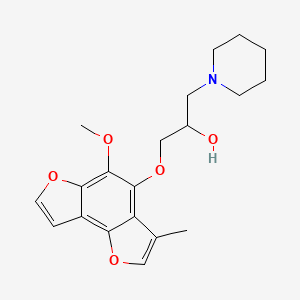
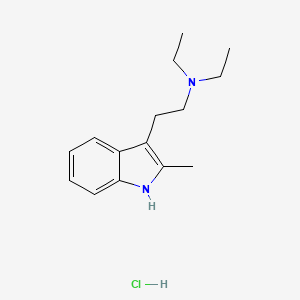
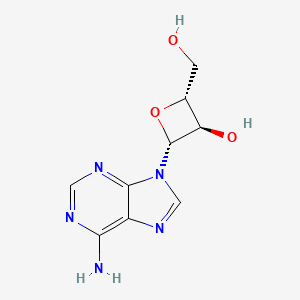
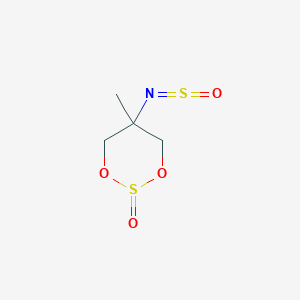
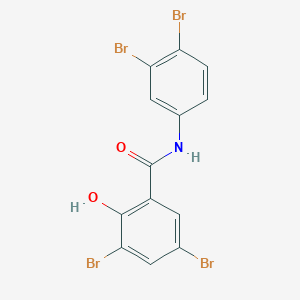
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
